1-(2-Chloro-5-ethylphenyl)propan-2-one
CAS No.:
Cat. No.: VC18834165
Molecular Formula: C11H13ClO
Molecular Weight: 196.67 g/mol
* For research use only. Not for human or veterinary use.

Specification
Molecular Formula | C11H13ClO |
---|---|
Molecular Weight | 196.67 g/mol |
IUPAC Name | 1-(2-chloro-5-ethylphenyl)propan-2-one |
Standard InChI | InChI=1S/C11H13ClO/c1-3-9-4-5-11(12)10(7-9)6-8(2)13/h4-5,7H,3,6H2,1-2H3 |
Standard InChI Key | DAPFUDKXUXQHSY-UHFFFAOYSA-N |
Canonical SMILES | CCC1=CC(=C(C=C1)Cl)CC(=O)C |
Introduction
1-(2-Chloro-5-ethylphenyl)propan-2-one, also known as 1-(2-chloro-5-ethylphenyl)acetone, is a synthetic organic compound that plays a significant role in chemical synthesis and medicinal chemistry. It belongs to the category of aromatic ketones, featuring a phenyl ring substituted with a chloro and an ethyl group. The compound's molecular formula is C11H13ClO, and its molecular weight is approximately 196.67 g/mol .
Synthesis of 1-(2-Chloro-5-ethylphenyl)propan-2-one
The primary method for synthesizing 1-(2-Chloro-5-ethylphenyl)propan-2-one involves the Friedel-Crafts acylation reaction. This process typically uses 2-chloro-5-ethylbenzene and propanoyl chloride in the presence of a Lewis acid catalyst, such as aluminum chloride (AlCl3). The reaction is performed under anhydrous conditions to prevent hydrolysis, which can lead to reduced yields.
Industrial Production
In industrial settings, this synthesis is optimized for higher yields and purity. Techniques such as continuous flow reactors and advanced purification methods like distillation and crystallization are commonly employed to enhance efficiency and product quality.
Mechanism of Action and Reactivity
The compound acts as an electrophile in organic reactions, primarily due to the electrophilic nature of the carbonyl carbon in the ketone group. This facilitates its use as an intermediate in various synthetic pathways, where it can form covalent bonds with nucleophiles.
Applications
1-(2-Chloro-5-ethylphenyl)propan-2-one has several applications across different fields, primarily in chemical synthesis and medicinal chemistry. Its role as an intermediate in organic reactions makes it a valuable compound for producing more complex molecules.
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